![molecular formula C25H19FN4O2 B2470370 6-[1-(2-fluorobenzoyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline CAS No. 946201-91-8](/img/structure/B2470370.png)
6-[1-(2-fluorobenzoyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-[1-(2-fluorobenzoyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline is a useful research compound. Its molecular formula is C25H19FN4O2 and its molecular weight is 426.451. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimycobacterial Activity
A study highlighted the synthesis of novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, evaluating their in vitro antimycobacterial activity against Mycobacterium tuberculosis. Several compounds displayed significant activity, suggesting potential applications in treating tuberculosis (Kantevari et al., 2011).
Optical and Morphological Studies
Research on Y-shaped tri-fluoromethyl substituted quinoxaline derivatives demonstrated their intriguing optical properties, including absorption, emission, and aggregation-induced emission (AIE) characteristics. These findings suggest applications in materials science and photonic devices (Rajalakshmi & Palanisami, 2020).
Anticancer Drug Development
A novel isoxazolequinoxaline derivative was synthesized and assessed for its potential as an anticancer drug through various studies, including crystal structure analysis, DFT calculations, and docking studies. The compound showed promising interactions at the active site region of a protein related to cancer, suggesting its potential application in cancer therapy (Abad et al., 2021).
Antimicrobial and Antioxidant Activities
Another study focused on the synthesis and evaluation of thiazolidine–quinoxaline derivatives with amino acid side chains for their antimicrobial, antioxidant, and antidiabetic activities. Some compounds showed significant antimicrobial activity against various strains, excellent antioxidant activity, and promising antidiabetic properties, indicating their potential in pharmaceutical applications (Shintre et al., 2017).
Fluorescent Probes for Viscosity Detection
Derivatives of 2-phenylbenzo[g]quinoxaline were characterized as viscosity-sensitive fluorescent probes, revealing their potential use in viscosity detection. This study highlighted the importance of substituted groups in enhancing fluorescence response to viscosity, opening pathways for their application in chemical sensing and diagnostics (Wang et al., 2009).
Properties
IUPAC Name |
(2-fluorophenyl)-[5-(4-methoxyphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O2/c1-32-18-9-6-16(7-10-18)22-15-24(17-8-11-21-23(14-17)28-13-12-27-21)30(29-22)25(31)19-4-2-3-5-20(19)26/h2-14,24H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEACMNWVCLGBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)C(=O)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-ethyl-4-(2-fluorobenzyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2470287.png)
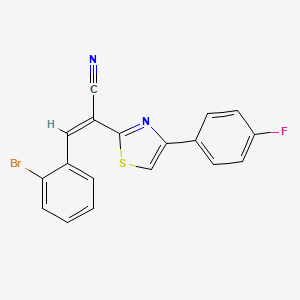
![5-bromo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2470292.png)
![2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)butanamide](/img/structure/B2470293.png)
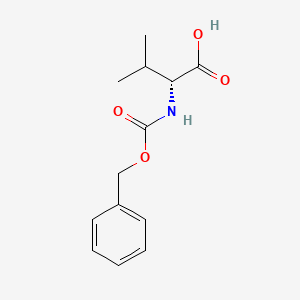
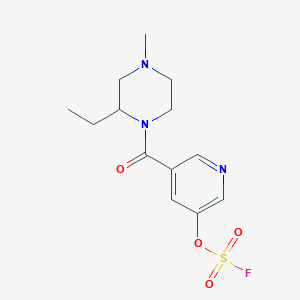
![N-[2-(4-chlorophenyl)ethyl]-N'-(1,3-thiazol-2-yl)oxamide](/img/structure/B2470300.png)
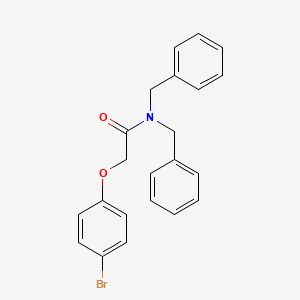
![N-(4-nitrophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2470302.png)

![6-[4-(2-Phenylethylsulfonyl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2470304.png)

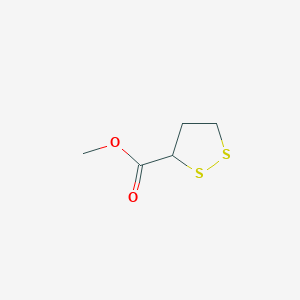
![2-(4-bromophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone](/img/structure/B2470309.png)
